

An In-depth Technical Guide to AZ-5104-d2: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AZ-5104-d2	
Cat. No.:	B15610025	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **AZ-5104-d2**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of this compound in the study of Epidermal Growth Factor Receptor (EGFR) signaling and cancer therapeutics. This document includes a summary of its physicochemical and biological properties, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Introduction

AZ-5104-d2 is the deuterium-labeled analog of AZ-5104, an active metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib (AZD9291).[1] Deuterated compounds are frequently used as internal standards in quantitative mass spectrometry-based bioanalytical assays due to their similar physicochemical properties and co-eluting nature with the non-labeled analyte, while being distinguishable by their mass-to-charge ratio.[2][3][4] This allows for precise and accurate quantification of the analyte in complex biological matrices. AZ-5104 itself is a potent inhibitor of EGFR, including clinically relevant mutations such as L858R and the T790M resistance mutation.[5][1]

Chemical Structure and Physicochemical Properties



The chemical structure of **AZ-5104-d2** is identical to that of AZ-5104, with the exception of the presence of two deuterium atoms. This isotopic substitution results in a slightly higher molecular weight.

Table 1: Physicochemical Properties of AZ-5104 and AZ-5104-d2

Property	AZ-5104	AZ-5104-d2	Reference(s)
Chemical Name	N-(2-((2- (dimethylamino)ethyl) (methyl)amino)-5-((4- (1H-indol-3- yl)pyrimidin-2- yl)amino)-4- methoxyphenyl)acryla mide	N-(2-((2- (dimethylamino)ethyl) (methyl-d2)amino)-5- ((4-(1H-indol-3- yl)pyrimidin-2- yl)amino)-4- methoxyphenyl)acryla mide	[6]
Molecular Formula	C27H31N7O2	C27H29D2N7O2	[6]
Molecular Weight	t 485.58 g/mol 487.59 g/mol		[6]
CAS Number	1421373-98-9	2719691-01-5	[6]
Appearance	Crystalline solid	Not specified	[7]
Solubility	DMSO: ≥ 2.5 mg/mL	Not specified	[8]

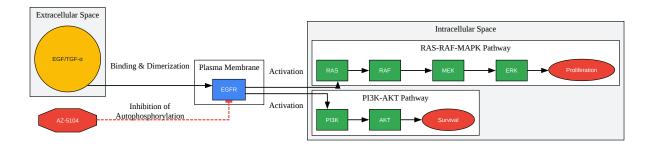
Biological Activity and Mechanism of Action

AZ-5104 is a potent and selective inhibitor of EGFR. It demonstrates significant activity against both activating EGFR mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, which commonly arises after treatment with first and second-generation EGFR TKIs. [9][10][11] The mechanism of action involves the irreversible binding to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, thereby blocking its downstream signaling.

Signaling Pathway



AZ-5104 inhibits the EGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.[12][13] Inhibition of EGFR phosphorylation prevents the activation of downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[13][14]



Click to download full resolution via product page

EGFR Signaling Pathway Inhibition by AZ-5104

In Vitro Activity

AZ-5104 has demonstrated potent inhibitory activity against various EGFR mutants in both biochemical and cellular assays.

Table 2: In Vitro Inhibitory Activity of AZ-5104



Assay Type	Target/Cell Line	Mutation	IC50 / GI50 (nM)	Reference(s)
Biochemical Assay	EGFR	L858R/T790M	1	[1]
EGFR	L858R	6	[1]	
EGFR	L861Q	1	[1]	
EGFR	Wild-Type	25	[1]	
ErbB4	-	7	[1]	-
Cellular EGFR Phosphorylation	H1975	L858R/T790M	2	[1]
PC-9	Exon 19 del	2	[1]	
LoVo	Wild-Type	33	[1]	_
Cell Growth Inhibition	H1975	L858R/T790M	24	[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of AZ-5104.

Synthesis of AZ-5104-d2

A detailed, step-by-step synthesis protocol for AZ-5104 and its deuterated analog is not publicly available and is likely considered proprietary information. However, the general principle for the synthesis of **AZ-5104-d2** involves the deuteration of the AZ-5104 molecule. This is typically achieved by using deuterated reagents at a specific step in the synthetic route. AZ-5104 itself is a demethylated metabolite of AZD9291.[1]

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of AZ-5104 on the proliferation of cancer cell lines.



Materials:

- Cancer cell lines (e.g., H1975, PC-9)
- Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
- AZ-5104
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[6][15][16][17]
- Prepare serial dilutions of AZ-5104 in culture medium.
- Remove the existing medium from the wells and add 100 μ L of the AZ-5104 dilutions. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Add 10 μL of MTT solution to each well and incubate for an additional 4 hours.[7][17]
- Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.



Western Blot for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of AZ-5104 on EGFR phosphorylation.

Materials:

- Cancer cell lines
- AZ-5104
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)
- HRP-conjugated secondary antibodies
- SDS-PAGE gels
- PVDF membranes
- Chemiluminescent substrate
- Imaging system

Procedure:

- Plate cells and allow them to grow to 70-80% confluency.
- Treat the cells with various concentrations of AZ-5104 for a specified time (e.g., 2 hours).
- Lyse the cells with ice-cold lysis buffer.[18][19]
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (20-30 μg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[18]
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
 [20]



- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[19]
- Quantify the band intensities to determine the level of EGFR phosphorylation relative to total EGFR and a loading control.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of AZ-5104 in a mouse model.

Materials:

- Immunocompromised mice (e.g., BALB/c nude mice)
- Cancer cell line (e.g., H1975)
- Matrigel
- AZ-5104 formulation for oral administration
- Calipers

Procedure:

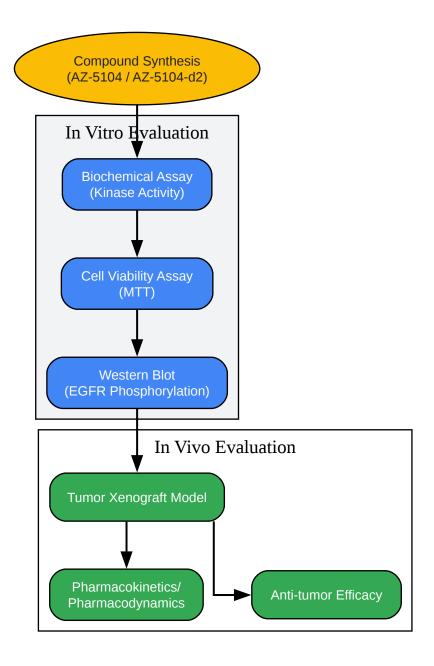
- Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[21][22]
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer AZ-5104 orally at the desired dose and schedule (e.g., 5 mg/kg, once daily).[1]
 The control group receives the vehicle.



- Measure the tumor volume with calipers every 2-3 days.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of an EGFR inhibitor like AZ-5104.





Click to download full resolution via product page

Preclinical Evaluation Workflow for AZ-5104

Conclusion

AZ-5104-d2 is a valuable tool for the accurate quantification of AZ-5104 in preclinical and clinical studies. AZ-5104 is a potent, third-generation EGFR inhibitor with significant activity against sensitizing and resistance mutations. The experimental protocols and data presented in this guide provide a solid foundation for researchers investigating the therapeutic potential of targeting the EGFR signaling pathway in cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific US [thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]



- 11. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. LLC cells tumor xenograft model [protocols.io]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to AZ-5104-d2: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610025#chemical-structure-and-properties-of-az-5104-d2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com